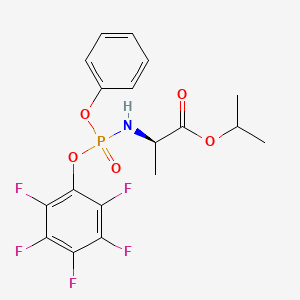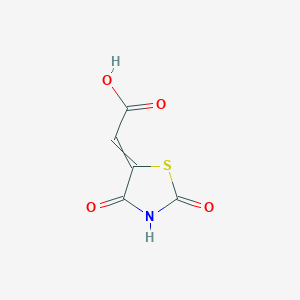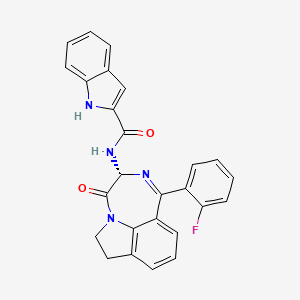
Acrivastine D7
Übersicht
Beschreibung
Acrivastine D7 is a deuterated form of acrivastine, an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . As a second-generation H1-receptor antagonist, it functions by blocking the action of histamine at the H1 receptor, thereby preventing the symptoms associated with histamine release .
Wirkmechanismus
Target of Action
Acrivastine D7 primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, such as seasonal allergic rhinitis, by binding to histamine, a compound released by the body during an allergic response .
Mode of Action
As an H1 receptor antagonist , this compound functions by blocking the action of histamine at the H1 receptor . This prevents the symptoms associated with histamine release such as pruritus (itching), vasodilation (widening of blood vessels), hypotension (low blood pressure), edema (swelling), bronchoconstriction (narrowing of airways), and tachycardia (fast heart rate) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, this compound inhibits the normal function of histamine, thereby disrupting this pathway and its downstream effects .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract following oral administration . It reaches maximum plasma concentrations approximately 1.14 hours after administration . The volume of distribution is 0.46 ± 0.05 L/kg, and it binds to human plasma proteins at a rate of 50 ± 2.0% . These properties impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, rhinorrhea (runny nose), pruritus, lacrimation (tearing), and nasal congestion .
Biochemische Analyse
Biochemical Properties
Acrivastine D7 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a histamine 1 receptor antagonist, this compound binds to histamine receptors, thereby inhibiting the action of histamine. This interaction prevents the symptoms associated with histamine release, such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia . The compound’s deuterium labeling allows for precise tracking and analysis in biochemical studies.
Cellular Effects
This compound influences various cellular processes by blocking histamine receptors on the surface of cells. This action affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histamine binding, this compound reduces the inflammatory response and other histamine-mediated effects in cells. This can lead to decreased production of pro-inflammatory cytokines and other mediators, ultimately modulating the immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine 1 receptors, which are G-protein coupled receptors. By occupying these receptors, this compound prevents histamine from binding and activating the receptor. This inhibition blocks the downstream signaling pathways that lead to the symptoms of allergic reactions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of histamine-mediated responses, although the extent of this inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits histamine-induced responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including sedation and impaired motor function. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The primary route of elimination for this compound is through the kidneys, where it is excreted unchanged. This indicates that this compound does not undergo extensive metabolism, which is advantageous for tracking its pharmacokinetics in research studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. This compound’s localization and accumulation within specific tissues are critical for its efficacy in inhibiting histamine responses .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with histamine receptors on the cell membrane. This localization is essential for its activity as a histamine receptor antagonist. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its function .
Vorbereitungsmethoden
The preparation of acrivastine involves several synthetic routes. One method includes the use of p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials. These undergo a palladium-catalyzed coupling reaction to obtain an intermediate, which is further processed to produce acrivastine . This method is noted for its mild reaction conditions, high efficiency, and the use of readily available raw materials .
Analyse Chemischer Reaktionen
Acrivastine undergoes various chemical reactions, including:
Oxidation: Acrivastine can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: In acidic media, acrivastine undergoes a non-reversible diffusion-controlled reduction process involving four electrons. This reduction process results in two reduction waves at specific potentials.
Substitution: Acrivastine can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various acids for reduction processes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acrivastine has several scientific research applications:
Chemistry: It is used in studies involving H1-receptor antagonists and their interactions with histamine receptors.
Biology: Acrivastine is studied for its effects on histamine-induced responses in biological systems.
Medicine: It is primarily used for the treatment of allergic conditions such as hay fever and urticaria.
Industry: Acrivastine is used in the pharmaceutical industry for the production of allergy relief medications.
Vergleich Mit ähnlichen Verbindungen
Acrivastine is similar to other second-generation antihistamines such as cetirizine and loratadine. it has a faster onset of action and a shorter half-life compared to these compounds . Unlike cetirizine or loratadine, which are typically taken once daily, acrivastine may be taken up to three times a day . This makes acrivastine particularly useful for patients who require rapid and flexible symptom relief.
Similar Compounds
Cetirizine: Another second-generation antihistamine with a longer duration of action.
Loratadine: Known for its non-sedating properties and once-daily dosing.
Diphenhydramine: A first-generation antihistamine with sedative effects, often used in the United States under the brand name Benadryl.
Acrivastine’s unique properties, such as its rapid onset and flexible dosing, make it a valuable option for managing allergic symptoms.
Eigenschaften
IUPAC Name |
(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACSDKDOHSSQD-XQHWGIKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)

![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)


